Benzyl-Propyl-Ammonium Chloride

Description

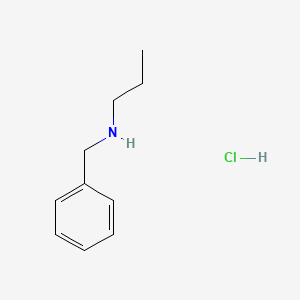

Benzyl-Propyl-Ammonium Chloride, systematically identified as Benzyltripropylammonium Chloride (CAS 5197-87-5), is a quaternary ammonium compound with the molecular formula C₁₆H₂₈ClN . Its structure consists of a benzyl group (C₆H₅CH₂–) attached to a nitrogen atom that is further substituted with three propyl (–CH₂CH₂CH₃) groups, forming a positively charged ammonium ion paired with a chloride counterion. Synonyms include Benzyltri-N-Propylammonium Chloride and N-benzyl-N,N-dipropylpropan-1-aminium chloride .

Quaternary ammonium compounds (QACs) like Benzyltripropylammonium Chloride are widely utilized as phase-transfer catalysts, surfactants, and antimicrobial agents. The propyl substituents confer moderate lipophilicity, influencing solubility and reactivity in organic and aqueous systems.

Properties

IUPAC Name |

N-benzylpropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N.ClH/c1-2-8-11-9-10-6-4-3-5-7-10;/h3-7,11H,2,8-9H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQJITSGSJIKLAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC1=CC=CC=C1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl-Propyl-Ammonium Chloride can be synthesized through a quaternization reaction. One common method involves the reaction of benzyl chloride with propylamine in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or distillation.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reactants are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then separated and purified using techniques such as filtration, centrifugation, and drying.

Chemical Reactions Analysis

Types of Reactions

Benzyl-Propyl-Ammonium Chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: Nucleophilic substitution reactions can replace the chloride ion with other nucleophiles, forming different quaternary ammonium compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like hydroxide ions, alkoxides, or thiolates are commonly used in substitution reactions.

Major Products Formed

Oxidation: Benzyl aldehyde or benzoic acid.

Reduction: Benzylamine or propylamine.

Substitution: Various quaternary ammonium salts depending on the nucleophile used.

Scientific Research Applications

Benzyl-Propyl-Ammonium Chloride has a wide range of scientific research applications:

Chemistry: Used as a phase transfer catalyst in organic synthesis.

Biology: Employed in cell culture and microbiology as a disinfectant.

Medicine: Utilized in antiseptic formulations for wound care and surgical scrubs.

Industry: Applied in water treatment, textile processing, and as a preservative in personal care products.

Mechanism of Action

The antimicrobial action of Benzyl-Propyl-Ammonium Chloride is primarily due to its ability to disrupt the cell membranes of microorganisms. The positively charged ammonium ion interacts with the negatively charged components of the microbial cell membrane, leading to increased permeability and eventual cell lysis. This mechanism is effective against a wide range of bacteria, fungi, and viruses.

Comparison with Similar Compounds

Benzyltrimethylammonium Chloride (CAS 56-93-9)

- Molecular Formula : C₁₀H₁₆ClN

- Molecular Weight : 185.69 g/mol

- Substituents : Three methyl (–CH₃) groups attached to the nitrogen.

- Properties : Smaller molecular size and lower molecular weight compared to Benzyltripropylammonium Chloride. The methyl groups reduce steric hindrance, enhancing its efficacy as a phase-transfer catalyst in nucleophilic substitutions .

- Applications : Common in organic synthesis and as a surfactant in detergents.

Benzyltriethylammonium Chloride

- Molecular Formula : C₁₃H₂₂ClN

- Molecular Weight : 227.77 g/mol

- Substituents : Three ethyl (–CH₂CH₃) groups.

- Properties : Intermediate lipophilicity between methyl and propyl derivatives. Ethyl groups balance solubility in polar solvents and organic phases, making it versatile in catalytic applications .

Alkyl Dimethyl Benzyl Ammonium Chloride (ADBAC)

- General Formula : C₁₂H₂₈ClN (varies with alkyl chain length)

- Substituents : One benzyl group, two methyl groups, and one long alkyl chain (e.g., C₁₂–C₁₄).

- Properties : High lipophilicity due to the long alkyl chain, enhancing antimicrobial activity by disrupting microbial membranes.

- Applications : Predominantly used in disinfectants and sanitizers .

Benzyldimethyl(2-((1-oxoallyl)oxy)propyl)ammonium Chloride (CAS 93941-92-5)

- Molecular Formula: C₁₅H₂₂ClNO₂

- Molecular Weight : 283.79 g/mol

- Substituents : Two methyl groups and a functionalized propyl group with an acryloyloxy moiety.

- Properties : The acryloyloxy group introduces reactivity for polymerization or crosslinking applications.

- Applications: Potential use in specialty polymers or coatings .

Comparative Data Table

Functional and Application Comparisons

Lipophilicity and Solubility :

Antimicrobial Efficacy :

- Catalytic Performance: Smaller QACs (methyl, ethyl) are preferred in phase-transfer catalysis due to faster ion-pair formation. Bulkier propyl groups in Benzyltripropylammonium Chloride may reduce reaction rates but improve stability in nonpolar solvents .

Research Findings and Trends

- Toxicity Concerns : ADBAC and similar long-chain QACs are under regulatory scrutiny due to ecological persistence and resistance development . Benzyltripropylammonium Chloride’s intermediate chain length may offer a balance between efficacy and environmental impact.

- Innovative Applications: Functionalized QACs like Benzyldimethyl(2-((1-oxoallyl)oxy)propyl)ammonium Chloride are being explored for stimuli-responsive materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.